An In-depth Technical Guide to 3-(3-Fluorophenyl)-4H-1,2,4-triazole
An In-depth Technical Guide to 3-(3-Fluorophenyl)-4H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Fluorinated Triazole
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antifungal, antibacterial, and anticancer properties. The introduction of a fluorine atom to the phenyl ring, as in 3-(3-Fluorophenyl)-4H-1,2,4-triazole, can significantly modulate the compound's physicochemical and pharmacological properties. This strategic fluorination can enhance metabolic stability, improve binding affinity to target proteins, and alter lipophilicity, thereby influencing the molecule's overall pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the fundamental properties of 3-(3-Fluorophenyl)-4H-1,2,4-triazole, offering a critical resource for researchers engaged in the design and development of novel therapeutics.
Physicochemical Characteristics
A thorough understanding of a compound's physicochemical properties is paramount for its application in drug discovery and development. These parameters govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data for 3-(3-Fluorophenyl)-4H-1,2,4-triazole is not extensively reported in publicly available literature, we can infer and estimate certain properties based on the core 1,2,4-triazole structure and the influence of the 3-fluorophenyl substituent.
Table 1: Key Physicochemical Properties of 3-(3-Fluorophenyl)-4H-1,2,4-triazole
| Property | Value/Information | Source/Justification |
| Molecular Formula | C₈H₆FN₃ | Calculated |
| Molecular Weight | 163.15 g/mol | Calculated |
| CAS Number | 1279202-08-2 | [1][2] |
| Melting Point | Data not available. Expected to be a crystalline solid at room temperature. | General property of similar small molecule heterocycles. |
| pKa | Data not available. The parent 1,2,4-triazole has pKa values of 2.45 (for the protonated form) and 10.26 (for the neutral molecule)[3]. The electron-withdrawing nature of the fluorine atom is expected to slightly decrease the basicity of the triazole ring, resulting in a lower pKa for the protonated form compared to the unsubstituted triazole. | [3] |
| Solubility | Data not available. Expected to have limited solubility in water and better solubility in polar organic solvents such as ethanol, methanol, DMSO, and DMF. | General solubility trends for triazole derivatives.[4] |
| Stability | Stable under normal laboratory conditions. Store in a cool, dry place away from strong oxidizing agents. | General stability of 1,2,4-triazole derivatives. |
Synthesis and Characterization
The synthesis of 3-substituted-4H-1,2,4-triazoles is a well-established area of organic chemistry. A common and effective method involves the cyclization of an appropriate acylhydrazide or a related precursor.
General Synthetic Approach
A plausible and widely used synthetic route to 3-(3-Fluorophenyl)-4H-1,2,4-triazole involves the reaction of 3-fluorobenzohydrazide with formamide or a similar one-carbon source. This method provides a straightforward and efficient means to construct the 1,2,4-triazole ring.
Caption: General synthetic scheme for 3-(3-Fluorophenyl)-4H-1,2,4-triazole.
Experimental Protocol: A Representative Synthesis
The following protocol is a generalized procedure based on established methods for the synthesis of similar 1,2,4-triazole derivatives[4][5][6][7]. Optimization of reaction conditions, such as temperature and reaction time, may be necessary to achieve the best results.
Step 1: Reaction Setup
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-fluorobenzohydrazide (1 equivalent) and an excess of formamide (e.g., 5-10 equivalents).
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Stir the mixture to ensure homogeneity.
Step 2: Cyclization Reaction
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Heat the reaction mixture to a temperature of 150-180 °C. The choice of temperature is critical; it must be high enough to drive the cyclization but not so high as to cause decomposition.
-
Maintain the reaction at this temperature for several hours (e.g., 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
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After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into ice-water with stirring. This will often precipitate the crude product.
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Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any remaining formamide.
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The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 3-(3-Fluorophenyl)-4H-1,2,4-triazole.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for 3-(3-Fluorophenyl)-4H-1,2,4-triazole
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons of the 3-fluorophenyl group will appear as a complex multiplet in the range of δ 7.0-8.0 ppm. The fluorine coupling will further split these signals. - The C-H proton of the triazole ring is expected to appear as a singlet at a downfield chemical shift, typically in the range of δ 8.0-9.0 ppm. - The N-H proton of the triazole ring will be a broad singlet, and its chemical shift will be concentration and solvent dependent, often appearing above δ 10 ppm. |
| ¹³C NMR | - Aromatic carbons of the 3-fluorophenyl group will show signals in the range of δ 110-165 ppm. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant, and other carbons in the ring will show smaller two- and three-bond couplings. - The two carbon atoms of the triazole ring will appear in the range of δ 140-160 ppm. |
| IR Spectroscopy | - A broad N-H stretching band in the region of 3100-3400 cm⁻¹. - C-H stretching vibrations for the aromatic and triazole rings around 3000-3100 cm⁻¹. - C=N and C=C stretching vibrations in the fingerprint region (1400-1600 cm⁻¹). - A strong C-F stretching band, typically in the range of 1000-1300 cm⁻¹. |
| Mass Spectrometry | - The molecular ion peak (M⁺) should be observed at m/z = 163.05. |
Potential Biological and Pharmacological Significance
The 1,2,4-triazole nucleus is a privileged scaffold in drug discovery, known for a wide spectrum of pharmacological activities.[9][12][13][14] The introduction of a fluorophenyl group can further enhance these properties.
Caption: Potential biological activities of 3-(3-Fluorophenyl)-4H-1,2,4-triazole.
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Antifungal Activity: Many blockbuster antifungal drugs, such as fluconazole and itraconazole, are based on the 1,2,4-triazole core. These agents typically function by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The fluorophenyl moiety in the target compound could potentially enhance its binding to this enzyme.
-
Antibacterial Activity: Various 1,2,4-triazole derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[14] The mechanism of action can vary, but some derivatives are known to interfere with essential bacterial enzymes.
-
Anticancer Activity: The 1,2,4-triazole scaffold has been incorporated into molecules with potent anticancer properties. These compounds can act through various mechanisms, including the inhibition of kinases, tubulin polymerization, or other signaling pathways involved in cell proliferation and survival.
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Anti-inflammatory Activity: Certain 1,2,4-triazole derivatives have shown promise as anti-inflammatory agents, potentially by inhibiting enzymes such as cyclooxygenase (COX) or by modulating inflammatory cytokine production.
It is important to note that while the 1,2,4-triazole core and the fluorophenyl group are associated with these activities, the specific biological profile of 3-(3-Fluorophenyl)-4H-1,2,4-triazole needs to be determined through dedicated in vitro and in vivo studies.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling 3-(3-Fluorophenyl)-4H-1,2,4-triazole.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
A comprehensive Safety Data Sheet (SDS) should be consulted for detailed safety and handling information.
Future Directions and Conclusion
3-(3-Fluorophenyl)-4H-1,2,4-triazole represents a molecule of significant interest for further investigation in the field of drug discovery. While this guide provides a foundational understanding of its basic properties, extensive experimental work is required to fully elucidate its physicochemical characteristics, biological activity, and therapeutic potential. Future research should focus on:
-
Detailed Physicochemical Profiling: Experimental determination of pKa, solubility in various solvents, and melting point.
-
Comprehensive Spectroscopic Analysis: Acquisition and full assignment of ¹H NMR, ¹³C NMR, IR, and mass spectra.
-
Biological Screening: Systematic evaluation of its antifungal, antibacterial, anticancer, and anti-inflammatory activities through in vitro and in vivo assays.
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Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogs to understand the impact of structural modifications on biological activity.
References
- AIP Conference Proceedings. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390, 020065.
- Chalker, J. M., et al. (n.d.). 1H and 13C NMR Data for triazole 1. The Royal Society of Chemistry.
- Li, Q., et al. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules.
- Kumari, M., et al. (2020). Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. BMC Chemistry, 14(1), 59.
- A Comprehensive review on 1, 2, 4 Triazole. (2021).
- Gencay, A. G., & Gümüş, M. (2025). Determination of pKa Values of Some New Triazole Derivatives Using Different Methods. Journal of the Turkish Chemical Society, Section A: Chemistry.
- Wiśniewski, M., et al. (2018). The pKa values of 1,2,4-triazole and its alkyl derivatives. Journal of Solution Chemistry, 47(8), 1335-1346.
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Royal Society of Chemistry. (n.d.). Table of Contents 1. The procedure for the synthesis of starting material. 2. General information for this strategy 3. General p. Retrieved from [Link]
- Negrón-Silva, G. E., et al. (2013). ¹H- and ¹³C-NMR chemical shifts (ppm) of the triazole ring in compounds 5–14.
- Lingappa, M., et al. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Current Chemistry Letters, 10(1), 33-42.
- Al-Azzawi, A. M. J., & Al-Rubaie, A. Z. F. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 205-212.
- Islamoğlu, Z., et al. (2023). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods (PM7, PM6, PM6-DH2, RM1, PM3, AM1, and MNDO) by MOPAC computer program. Ovidius University Annals of Chemistry, 34(1), 50-62.
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Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]
- Abdel-Aziz, M., et al. (2018). Synthesis of 1,2,4-triazole derivatives and evaluation of their antioxidant activity. Journal of Advanced Biomedical & Pharmaceutical Sciences, 1(1), 1-8.
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PubChem. (n.d.). 3,5-Diphenyl-1H-1,2,4-triazole. Retrieved from [Link]
- Sharma, D., et al. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 104, 104218.
- El-Sayed, W. A., et al. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 26(16), 4945.
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